molecular formula C7H10O2 B7963353 cis-Hexahydro-cyclopenta[c]furan-1-one

cis-Hexahydro-cyclopenta[c]furan-1-one

Cat. No.: B7963353
M. Wt: 126.15 g/mol
InChI Key: WAWXKXJCQYNDFY-PHDIDXHHSA-N
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Description

cis-Hexahydro-cyclopenta[c]furan-1-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol It is a bicyclic lactone, which means it contains a lactone ring fused to another ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-cyclopenta[c]furan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclopentadiene derivatives in the presence of a catalyst, followed by lactonization to form the desired compound . The reaction conditions often include the use of hydrogen gas, a suitable solvent, and a metal catalyst such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

cis-Hexahydro-cyclopenta[c]furan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Hexahydro-cyclopenta[c]furan-1-one is unique due to its bicyclic lactone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXKXJCQYNDFY-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC(=O)[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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